molecular formula C18H14Cl2N4O2S B2958041 N-(3,5-dichlorophenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide CAS No. 921491-16-9

N-(3,5-dichlorophenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B2958041
CAS No.: 921491-16-9
M. Wt: 421.3
InChI Key: ODPRZIUJUZCRCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dichlorophenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C18H14Cl2N4O2S and its molecular weight is 421.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study on the synthesis of novel thiazolidinone and acetidinone derivatives, including compounds similar in structure to N-(3,5-dichlorophenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide, explored their antimicrobial activity. These compounds were synthesized through specific reactions and their structures were confirmed using various analytical techniques (Mistry, Desai, & Intwala, 2009).
  • Another research focused on the structural characteristics of related acetamide derivatives, showing how intermolecular interactions, such as hydrogen bonds and π interactions, contribute to their 3-D structural arrangement (Boechat et al., 2011).

Antimicrobial Activity

  • The antimicrobial properties of similar compounds were evaluated against various microorganisms, demonstrating their potential as antimicrobial agents. This involves the synthesis of novel compounds and testing their activity against different pathogens to determine their efficacy (Desai et al., 2008).

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O2S/c19-11-6-12(20)8-14(7-11)21-16(25)9-15-10-27-18(23-15)24-17(26)22-13-4-2-1-3-5-13/h1-8,10H,9H2,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPRZIUJUZCRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.